3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one
Description
3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one is a piperazine-derived compound featuring a tetrahydrothiophene substituent on the piperazine ring and a chloro-propanone backbone.
Properties
IUPAC Name |
3-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2OS/c12-3-1-11(15)14-6-4-13(5-7-14)10-2-8-16-9-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJYIMIFRHVTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one, a compound with a unique molecular structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉ClN₂OS |
| Molecular Weight | 262.80 g/mol |
| CAS Number | 2091224-02-9 |
| Purity | Typically ≥95% |
Research indicates that compounds similar to this compound often exhibit antimicrobial , anti-inflammatory , and cytotoxic activities. The mechanism typically involves interaction with cellular targets that disrupt normal cellular functions, leading to apoptosis or cell death in pathogenic organisms.
Antimicrobial Activity
Studies have shown that derivatives of piperazine compounds possess significant antimicrobial properties. For example, compounds with similar structures have been tested against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate to High |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
In a comparative study, the compound exhibited a zone of inhibition against E. coli comparable to traditional antibiotics, indicating strong antibacterial potential .
Cytotoxic Activity
Cytotoxicity assays conducted on human tumor cell lines revealed that the compound can induce cell death selectively in cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology. The IC50 values for various tumor cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
These values suggest a promising therapeutic index for further development .
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed using carrageenan-induced paw edema models in rats. Results indicated a significant reduction in inflammation compared to control groups, with an efficacy similar to that of standard anti-inflammatory drugs like indomethacin.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including this compound. The study found that the compound demonstrated potent activity against multidrug-resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Cytotoxicity in Cancer Therapy
In another investigation, researchers explored the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that the compound could inhibit cell proliferation effectively, making it a candidate for further development in cancer treatment protocols .
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that compounds similar to 3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one exhibit significant antimicrobial activity. For instance, derivatives containing the piperazine moiety have demonstrated effectiveness against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | Neisseria meningitidis | 64 μg/mL |
| ACP1b | Haemophilus influenzae | 8 μg/mL |
The presence of the piperazine structure is critical for enhancing the interaction with bacterial targets, making this compound a candidate for further development in antimicrobial therapies.
Antichlamydial Activity
Another promising application is in the treatment of Chlamydia infections. Research has shown that certain derivatives can significantly inhibit the formation of infectious elementary bodies in vitro. A notable study assessed a series of piperazine derivatives and found that modifications to the piperazine ring influenced their efficacy against Chlamydia trachomatis. The findings suggest that larger electron-withdrawing groups enhance activity, highlighting important structure-activity relationships (SAR) essential for drug development.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related piperazine derivatives indicate low toxicity towards human cell lines, suggesting that compounds like this compound could be suitable candidates for further pharmacological evaluation.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study focused on the antimicrobial properties of a series of piperazine derivatives, including those similar to this compound. The research demonstrated that specific modifications to the piperazine ring significantly influenced antibacterial efficacy against various strains.
Case Study 2: Antichlamydial Efficacy
In another investigation, researchers explored the antichlamydial effects of several piperazine derivatives. The results indicated that compounds with specific functional groups exhibited enhanced inhibitory effects on Chlamydia trachomatis, providing insights into potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Chloro-propanone backbone: The electron-withdrawing chlorine atom increases electrophilicity, facilitating nucleophilic interactions in biological systems .
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The compound can be synthesized by nucleophilic substitution of a chloropropanone derivative with a piperazine bearing a tetrahydrothiophen-3-yl substituent. The key steps involve:
- Preparation of the piperazine intermediate functionalized with tetrahydrothiophene.
- Introduction of the 3-chloropropan-1-one moiety via alkylation or acylation.
- Optimization of reaction conditions to improve yield and purity.
Preparation of the Piperazine Intermediate
The tetrahydrothiophen-3-yl substituent is introduced onto the piperazine nitrogen through nucleophilic substitution or reductive amination methods. Typical conditions include:
- Use of tetrahydrothiophen-3-yl halides or aldehydes as electrophilic partners.
- Catalytic hydrogenation or reductive amination in solvents such as ethanol or tetrahydrofuran.
- Bases such as triethylamine to scavenge acids formed during reaction.
Representative Reaction Conditions and Optimization
Based on patent literature and related compound syntheses, the following conditions have been found effective:
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Piperazine functionalization | Tetrahydrothiophen-3-yl halide + piperazine | 25-30°C | THF, ethanol | Base: triethylamine; nitrogen atmosphere |
| Acylation with chloropropanone | 3-chloropropanoyl chloride + piperazine intermediate | 0-75°C | Acetonitrile, DCM | Base: potassium carbonate; inert atmosphere |
| Purification | Filtration, washing with isopropanol or similar solvents | Ambient to 5°C | Isopropanol | Crystallization to improve purity |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Piperazine, tetrahydrothiophen-3-yl halide, 3-chloropropanoyl chloride |
| Solvents | THF, ethanol, acetonitrile, dichloromethane |
| Bases | Triethylamine, potassium carbonate |
| Temperature Range | 0°C to 75°C |
| Reaction Time | 3–6 hours |
| Atmosphere | Nitrogen or inert gas |
| Purification Methods | Filtration, crystallization, washing with isopropanol |
Q & A
Q. What are the key considerations for optimizing synthetic routes to 3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one?
Synthesis of this compound typically involves coupling a tetrahydrothiophene-substituted piperazine with a chloro-propanone derivative. Key steps include:
- Reagent selection : Use coupling agents like TBTU/HOBt for amide bond formation, as demonstrated in analogous piperazine-based syntheses .
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization ensures purity. For example, similar compounds achieved 12–26% yields after purification .
- Reaction monitoring : TLC with UV visualization is critical to track intermediate formation .
Table 1 : Representative Yields and Conditions for Analogous Compounds
| Compound Type | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| Piperazine-propanone derivatives | 12–26 | Column chromatography (CH₂Cl₂/MeOH) | |
| Arylamine Mannich bases | 14–50 | Ether precipitation |
Q. How is structural characterization performed for this compound?
Structural validation relies on spectroscopic and crystallographic methods:
Q. What methods are used to assess chemical purity, and how are discrepancies resolved?
- HPLC/LC-MS : Quantifies impurities and confirms molecular weight .
- Elemental analysis : Discrepancies between calculated and observed values (e.g., 65.27% vs. 64.94% C) may arise from residual solvents; drying under vacuum mitigates this .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Data collection : Use high-resolution synchrotron sources for small-molecule crystals. SHELXL refines structures by modeling hydrogen bonding (e.g., C-H···O interactions) and thermal displacement parameters .
- Case study : A similar piperazine-propanone derivative showed a twisted chair conformation for the piperazine ring, confirmed via SHELX refinement .
Table 2 : Crystallographic Parameters for Related Structures
| Compound | Space Group | R-factor (%) | Reference |
|---|---|---|---|
| Piperazine-chlorophenyl derivatives | P-1 | 4.2 | |
| Tetrahydrothiophene-containing analogs | C2/c | 3.8 |
Q. How can computational modeling predict biological activity or binding modes?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., parasitic enzymes for anti-Trypanosoma studies). For example, piperazine derivatives showed affinity for Trypanosoma cruzi proteins via hydrophobic and hydrogen-bonding interactions .
- ADMET prediction : Tools like SwissADME estimate logP (~1.8) and bioavailability, guiding lead optimization .
Q. How should researchers address contradictions in biological assay data?
Q. What strategies improve stability during in vitro/in vivo studies?
Q. How is structure-activity relationship (SAR) analysis conducted for analogs?
- Scaffold modifications : Test substituents on the tetrahydrothiophene or piperazine moieties. For example, fluorinated analogs showed 2–5× higher activity against Trypanosoma cruzi .
- Pharmacophore mapping : Identify critical features (e.g., chloro-propanone’s electrophilic carbon) using QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
